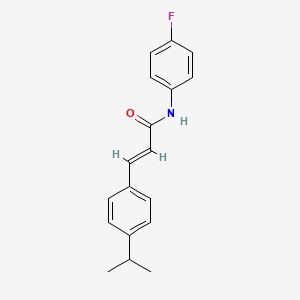

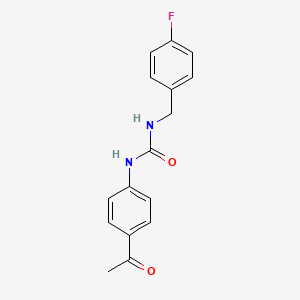

N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as Fipronil, is a broad-spectrum insecticide that is commonly used in agriculture and veterinary medicine. It was first introduced in the market in 1993 and has since become one of the most widely used insecticides in the world due to its effectiveness against a wide range of pests.

Mechanism of Action

N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide works by targeting the nervous system of insects, specifically by blocking the passage of chloride ions through the GABA receptor. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.

Biochemical and Physiological Effects

This compound has been shown to have low toxicity to mammals and birds, but it can be highly toxic to aquatic organisms such as fish and crustaceans. It has also been shown to have potential endocrine-disrupting effects in some species.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for use in laboratory experiments, including its broad-spectrum activity against a wide range of pests, its low mammalian toxicity, and its long residual activity. However, its potential endocrine-disrupting effects and toxicity to aquatic organisms may limit its use in certain experiments.

Future Directions

Future research on N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide could focus on developing new formulations that reduce its impact on non-target organisms, exploring its potential use in controlling the spread of other vector-borne diseases, and investigating its potential endocrine-disrupting effects in more detail. Additionally, research could focus on developing new insecticides that are more effective and have fewer environmental impacts than this compound.

Synthesis Methods

N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitrobenzene with 4'-isopropylacetophenone to form 4'-isopropyl-2,6-dinitroacetophenone. This intermediate is then reacted with 4-fluoroaniline to form this compound.

Scientific Research Applications

N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its effectiveness against a wide range of pests, including ants, termites, cockroaches, and fleas. It has also been studied for its potential use in controlling the spread of mosquito-borne diseases such as malaria and dengue fever.

Properties

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c1-13(2)15-6-3-14(4-7-15)5-12-18(21)20-17-10-8-16(19)9-11-17/h3-13H,1-2H3,(H,20,21)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVPUMCZMHRKP-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)

![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)

![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)

![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)

![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)

![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)

![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)

![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)